molecular formula C18H17FN2O2 B12925890 N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide

N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide

Cat. No.: B12925890
M. Wt: 312.3 g/mol
InChI Key: CFXTZBLJEDBTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds .

Scientific Research Applications

N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with various proteins, inhibiting their activity. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is unique due to the combination of its fluorobenzoyl group and ethyl carboxamide moiety, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

N-ethyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-6-carboxamide

InChI

InChI=1S/C18H17FN2O2/c1-2-20-17(22)14-4-3-12-9-10-21(16(12)11-14)18(23)13-5-7-15(19)8-6-13/h3-8,11H,2,9-10H2,1H3,(H,20,22)

InChI Key

CFXTZBLJEDBTHN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(CCN2C(=O)C3=CC=C(C=C3)F)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.